Keap1-Nrf2-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keap1-Nrf2-IN-12 is a small molecule inhibitor that targets the Keap1-Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and electrophilic damage. The compound is designed to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), thereby activating Nrf2 and enhancing the expression of cytoprotective genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reagents used in the synthesis include bromoacetonitrile, potassium carbonate, and various protecting groups to ensure the stability of intermediates . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Keap1-Nrf2-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity .
Wissenschaftliche Forschungsanwendungen
Keap1-Nrf2-IN-12 has a wide range of scientific research applications, including:
Wirkmechanismus
Keap1-Nrf2-IN-12 exerts its effects by binding to Keap1, thereby preventing the ubiquitination and degradation of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Keap1-Nrf2-IN-1: Another inhibitor of the Keap1-Nrf2 interaction, but with different binding affinities and selectivity profiles.
Keap1-Nrf2-IN-2: Similar mechanism of action but may have different pharmacokinetic properties.
Uniqueness
Keap1-Nrf2-IN-12 is unique due to its specific binding characteristics and its ability to effectively disrupt the Keap1-Nrf2 interaction, leading to potent activation of Nrf2. This makes it a valuable tool for studying the Keap1-Nrf2 pathway and exploring therapeutic applications .
Eigenschaften
Molekularformel |
C26H28N2O10S2 |
---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
2-[[2-[[carboxymethyl-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C26H28N2O10S2/c1-37-21-7-11-23(12-8-21)39(33,34)27(17-25(29)30)15-19-5-3-4-6-20(19)16-28(18-26(31)32)40(35,36)24-13-9-22(38-2)10-14-24/h3-14H,15-18H2,1-2H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
SFWZWTSGQYFZGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2CN(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.